Boc-3-(1-Morpholinyl)-D-Ala-OH
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Overview
Description
Boc-3-(1-Morpholinyl)-D-Ala-OH: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a morpholine ring, and a D-alanine residue. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(1-Morpholinyl)-D-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Morpholine Ring: The protected D-alanine is then reacted with morpholine to introduce the morpholine ring. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Boc-3-(1-Morpholinyl)-D-Ala-OH can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Substitution: Various nucleophiles
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields 3-(1-Morpholinyl)-D-Ala-OH.
Peptide Conjugates: Coupling reactions result in the formation of peptide chains.
Scientific Research Applications
Boc-3-(1-Morpholinyl)-D-Ala-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is explored for its potential in developing new therapeutic agents.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein structure-function relationships.
Industrial Applications: The compound is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-3-(1-Morpholinyl)-D-Ala-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. The morpholine ring can interact with various molecular targets, influencing the compound’s reactivity and interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Boc-3-(1-Morpholinyl)-L-Ala-OH: Similar structure but with L-alanine instead of D-alanine.
Boc-3-(1-Piperidinyl)-D-Ala-OH: Contains a piperidine ring instead of a morpholine ring.
Boc-3-(1-Morpholinyl)-Gly-OH: Contains glycine instead of D-alanine.
Uniqueness
Boc-3-(1-Morpholinyl)-D-Ala-OH is unique due to the presence of the D-alanine residue, which can impart different stereochemical properties compared to its L-alanine counterpart. The morpholine ring also provides distinct chemical reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C12H22N2O5 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1 |
InChI Key |
MBIZSSCBPBRSDT-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN1CCOCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O |
Origin of Product |
United States |
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